molecular formula C8H14OS B14586183 2(3H)-Thiophenone, 3-butyldihydro- CAS No. 61540-17-8

2(3H)-Thiophenone, 3-butyldihydro-

Cat. No.: B14586183
CAS No.: 61540-17-8
M. Wt: 158.26 g/mol
InChI Key: VRJCBMLCRKXMOB-UHFFFAOYSA-N
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Description

2(3H)-Thiophenone, 3-butyldihydro- is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocyclic compounds characterized by a five-membered ring structure with a sulfur atom This particular compound, 2(3H)-Thiophenone, 3-butyldihydro-, features a butyl group attached to the third carbon of the dihydrothiophenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiophenone, 3-butyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl-substituted acyclic precursors with sulfur sources in the presence of catalysts. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2(3H)-Thiophenone, 3-butyldihydro- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring. The choice of raw materials, reaction conditions, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiophenone, 3-butyldihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophenone to thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenones, depending on the specific reagents and conditions used.

Scientific Research Applications

2(3H)-Thiophenone, 3-butyldihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2(3H)-Thiophenone, 3-butyldihydro- involves its interaction with specific molecular targets. The sulfur atom in the thiophenone ring can participate in various chemical interactions, including coordination with metal ions and formation of covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 3-butyldihydro-: A similar compound with an oxygen atom instead of sulfur.

    2(3H)-Pyranone, 3-butyldihydro-: Another analog with a six-membered ring containing oxygen.

    2(3H)-Thiazolone, 3-butyldihydro-: A related compound with a nitrogen and sulfur atom in the ring.

Uniqueness

2(3H)-Thiophenone, 3-butyldihydro- is unique due to its sulfur-containing ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the butyl group further enhances its properties, making it a valuable compound for various applications.

Properties

CAS No.

61540-17-8

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

3-butylthiolan-2-one

InChI

InChI=1S/C8H14OS/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3

InChI Key

VRJCBMLCRKXMOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCSC1=O

Origin of Product

United States

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